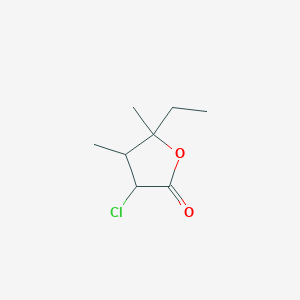
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one is an organic compound belonging to the class of oxolanes. This compound is characterized by the presence of a chloro group, an ethyl group, and two methyl groups attached to an oxolanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one typically involves the chlorination of 5-ethyl-4,5-dimethyloxolan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxolanone ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of new compounds with different properties and activities.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5,5-dimethylcyclohex-2-enone: Similar in structure but with a cyclohexane ring instead of an oxolanone ring.
3,5-Dimethyloxolan-2-one: Lacks the chloro and ethyl groups, making it less reactive in certain chemical reactions.
Uniqueness
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one is unique due to the presence of both chloro and ethyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to its similar counterparts.
Properties
CAS No. |
89345-10-8 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
3-chloro-5-ethyl-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H13ClO2/c1-4-8(3)5(2)6(9)7(10)11-8/h5-6H,4H2,1-3H3 |
InChI Key |
QPEZOAXGKROWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C(C(=O)O1)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















